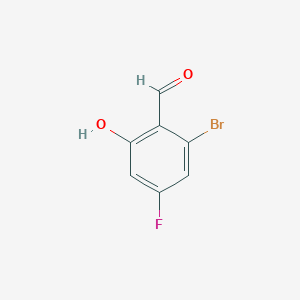

2-Bromo-4-fluoro-6-hydroxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

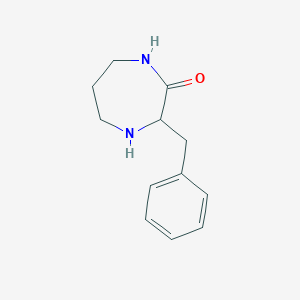

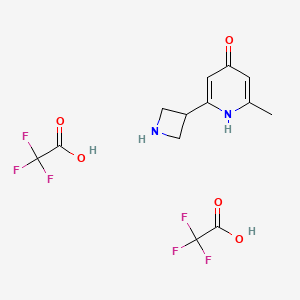

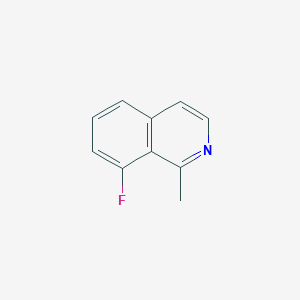

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-6-hydroxybenzaldehyde is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core . The InChI code for this compound is 1S/C7H4BrFO2/c8-7-4(3-10)5(9)1-2-6(7)11/h1-3,11H .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is a solid substance . It has a molecular weight of 219.01 . The compound has a density of 1.826±0.06 g/cm3 . The boiling point is predicted to be 294.0±35.0 °C .科学的研究の応用

Chemical Synthesis and Derivatives

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is involved in various chemical synthesis processes. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield 2-bromo-5-hydroxybenzaldehyde and 2-bromo-3-hydroxybenzaldehyde, and X-ray crystallographic analysis confirmed the identity of these compounds (Otterlo et al., 2004). Similarly, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions, including bromination and hydrolysis (Chen Bing-he, 2008).

Process Improvement in Synthesis

Zhang Song-pei (2009) developed a method for preparing 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde as the raw material. This process is noted for its simplicity, convenience, and reduced environmental impact (Zhang Song-pei, 2009).

Structural and Spectroscopic Analysis

The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde (FBB) were investigated by Tursun et al. (2015), utilizing X-ray diffraction and vibrational spectroscopy. This study contributes to the understanding of the molecular structure and characteristics of bromo-fluoro substituted benzaldehydes (Tursun et al., 2015).

Analytical Chemistry Applications

Shi Jie (2000) studied the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting its precision and accuracy in analytical applications (Shi Jie, 2000).

Crystal Structure Studies

Chumakov et al. (2014) synthesized various benzaldehyde derivatives and determined their crystal structures. These studies contribute to the understanding of the structural properties of substituted benzaldehydes (Chumakov et al., 2014).

Catalysis and Reaction Studies

Ghosh and Ray (2017) reviewed the advancements in the use of bromobenzaldehydes, including 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, in palladium-catalyzed cross-coupling reactions. These compounds are crucial in synthesizing biologically and medicinally relevant compounds (Ghosh & Ray, 2017).

Environmental Science and Pharmacology

Blasco et al. (2017) identified the iodination and bromination products of 3-hydroxybenzaldehyde. These findings have implications for the environmental and pharmaceutical synthesis of complex molecules (Blasco et al., 2017).

Material Science

In the field of material science, the reactivity of 2-Hydroxybenzaldehydes with various compounds was investigated by Kokubo et al. (1999). This study provides insights into the use of these compounds in developing new materials (Kokubo et al., 1999).

Safety and Hazards

2-Bromo-4-fluoro-6-hydroxybenzaldehyde is classified under the GHS07 hazard class . It has hazard statements H302, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P261, P280, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

特性

IUPAC Name |

2-bromo-4-fluoro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-3,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLQHUVYWIZCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-6-hydroxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)

![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)